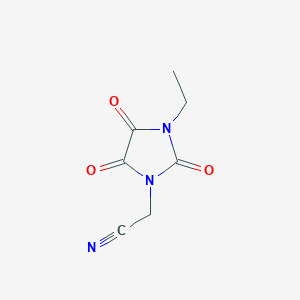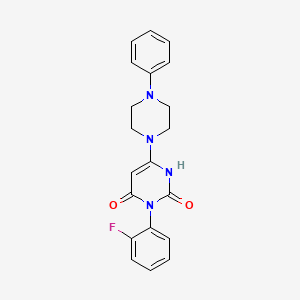
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as FP-2, is a novel compound that has gained significant attention in the field of medicinal chemistry. FP-2 is a pyrimidine derivative that has shown promising results in the treatment of various diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 3-(2-fluorophenyl)pent-2-ene-4-one, which is then reacted with guanidine to form 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione. The final step involves the reaction of the amino compound with 4-phenylpiperazine to form the desired product.
Starting Materials
2-fluorobenzaldehyde, ethyl acetoacetate, guanidine, 4-phenylpiperazine
Reaction
Step 1: 2-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3-(2-fluorophenyl)pent-2-ene-4-one., Step 2: 3-(2-fluorophenyl)pent-2-ene-4-one is reacted with guanidine in the presence of a base to form 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione., Step 3: 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione is reacted with 4-phenylpiperazine in the presence of a base to form 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione.
Mecanismo De Acción
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its pharmacological effects by inhibiting the activity of phosphodiesterase type 5 (PDE5) enzyme. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), which is responsible for the relaxation of smooth muscle cells. By inhibiting PDE5, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation.
Efectos Bioquímicos Y Fisiológicos
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to have low toxicity and is well tolerated by animals. However, one of the limitations of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in animal models of these diseases. Another potential application is in the treatment of viral infections such as HIV and hepatitis C. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have antiviral activity in vitro, and further studies are needed to determine its efficacy in animal models of these diseases. Additionally, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have potential as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-8-4-5-9-17(16)25-19(26)14-18(22-20(25)27)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJYYYPZFMQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

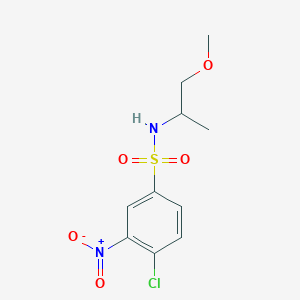
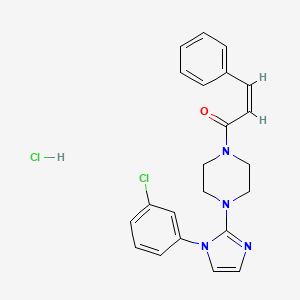
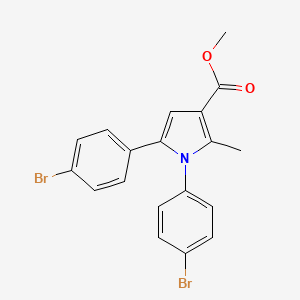
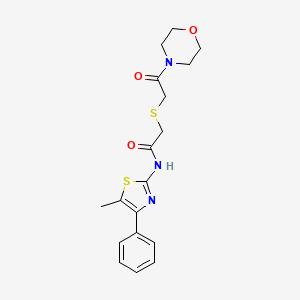
![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)
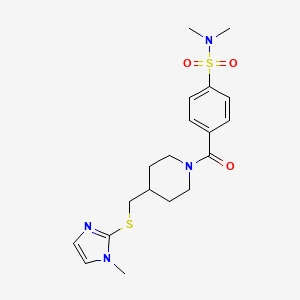
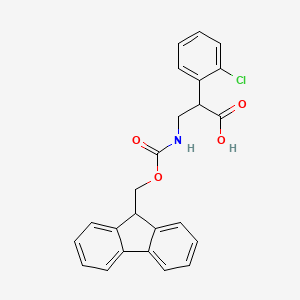
![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)
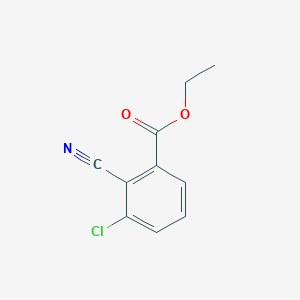
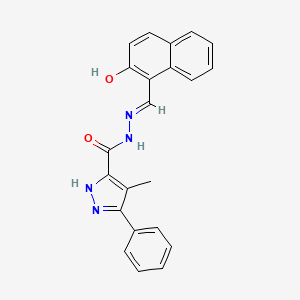
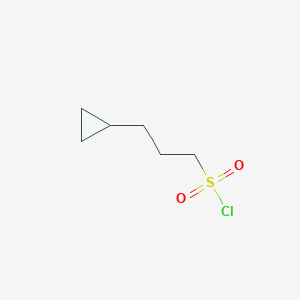
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)
